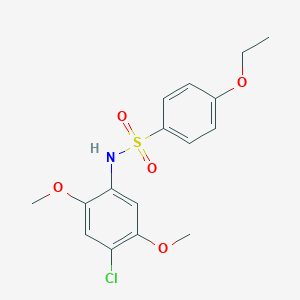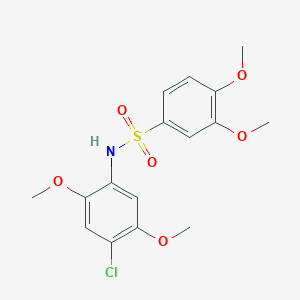
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate, also known as DCQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCQ belongs to the class of quinoline carboxylates, which are known for their diverse biological activities.
作用機序
The exact mechanism of action of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and acetylcholinesterase (AChE), which is involved in Alzheimer's disease. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to reduce the levels of reactive oxygen species (ROS) in cells. This compound has also been shown to modulate the activity of various neurotransmitters, such as acetylcholine and dopamine, and to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. This compound also exhibits a wide range of biological activities, which makes it a versatile tool for studying various biological pathways and molecular targets. However, this compound also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not fully understood. Additionally, this compound may exhibit off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of 2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate. One potential direction is the development of this compound derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the study of the long-term effects of this compound on human health, particularly its potential as a therapeutic agent for various diseases. Additionally, the use of this compound in combination with other compounds, such as chemotherapy drugs, may enhance its anti-cancer activity and reduce its potential side effects. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological pathways and molecular targets.
合成法
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate can be synthesized through a multistep process starting from commercially available 2-amino-3,4-dichlorobenzophenone. The synthesis involves the reaction of the benzophenone with ethyl oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzonitrile to obtain the intermediate product. The final step involves the reaction of the intermediate with ethyl chloroformate to yield this compound.
科学的研究の応用
2-(3,4-Dichlorophenyl)-2-oxoethyl quinoline-2-carboxylate has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. It has been extensively studied for its potential as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used as a tool in scientific research to study the role of various biological pathways and molecular targets.
特性
分子式 |
C18H11Cl2NO3 |
|---|---|
分子量 |
360.2 g/mol |
IUPAC名 |
[2-(3,4-dichlorophenyl)-2-oxoethyl] quinoline-2-carboxylate |
InChI |
InChI=1S/C18H11Cl2NO3/c19-13-7-5-12(9-14(13)20)17(22)10-24-18(23)16-8-6-11-3-1-2-4-15(11)21-16/h1-9H,10H2 |
InChIキー |
SGNLNNQWKOKWHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-benzyl-1-piperazinyl)carbonyl]-6-bromo-8-methoxy-2H-chromen-2-one](/img/structure/B288756.png)
![1-({4'-[(2,6-Dimethyl-1-piperidinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)-2,6-dimethylpiperidine](/img/structure/B288758.png)
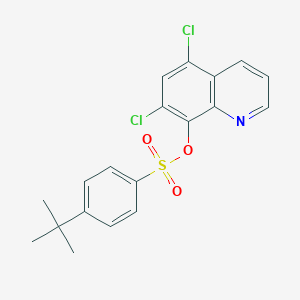

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-4-(3-chloro-4-methylphenyl)piperazine](/img/structure/B288761.png)

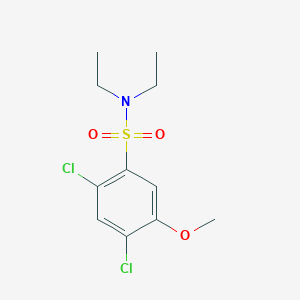
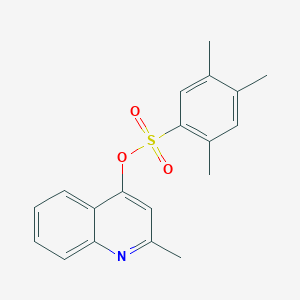
![2-Ethyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine](/img/structure/B288774.png)
